Sodium (6R-(6alpha,7beta(R*)))-3-(acetoxymethyl)-7-((formyloxy)phenylacetamido)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylate
Description
This compound is a cephalosporin derivative, a class of β-lactam antibiotics characterized by a bicyclic core structure (5-thia-1-azabicyclo[4.2.0]oct-2-ene) with variable substituents at the C-3 and C-7 positions. The compound features:
- C-3 substitution: An acetoxymethyl group, common in early cephalosporins, which enhances stability against β-lactamases .
- C-7 substitution: A (formyloxy)phenylacetamido side chain, a structural motif that may influence pharmacokinetics and bacterial target affinity.
- Sodium carboxylate: Improves water solubility for parenteral administration.
Synthesis involves acylation of the 7-aminocephem nucleus with activated (formyloxy)phenylacetyl derivatives under neutral or mild conditions to retain stereochemistry .
Properties
CAS No. |
62442-74-4 |
|---|---|
Molecular Formula |
C19H17N2NaO8S |
Molecular Weight |
456.4 g/mol |
IUPAC Name |
sodium;(6R,7R)-3-(acetyloxymethyl)-7-[[(2R)-2-formyloxy-2-phenylacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C19H18N2O8S.Na/c1-10(23)28-7-12-8-30-18-13(17(25)21(18)14(12)19(26)27)20-16(24)15(29-9-22)11-5-3-2-4-6-11;/h2-6,9,13,15,18H,7-8H2,1H3,(H,20,24)(H,26,27);/q;+1/p-1/t13-,15-,18-;/m1./s1 |
InChI Key |
ZSNQDTMLBUOTDM-ZRCLMYKLSA-M |
Isomeric SMILES |
CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)OC=O)SC1)C(=O)[O-].[Na+] |
Canonical SMILES |
CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=CC=C3)OC=O)SC1)C(=O)[O-].[Na+] |
Origin of Product |
United States |
Preparation Methods
Starting Material Preparation: 7-Aminocephalosporanic Acid (7-ACA)
Acetoxymethylation of 7-ACA
- The hydroxyl group at the 3-position of 7-ACA is converted to an acetoxymethyl ether.
- This is typically achieved by reaction with acetic anhydride or acetyl chloride under controlled conditions.
- The reaction is performed in anhydrous solvents such as tetrahydrofuran (THF) or N,N-dimethylacetamide (DMAc) at low temperatures (15–25 °C) to avoid degradation of the β-lactam ring.
Preparation of the Formyloxyphenylacetamido Side Chain
- The side chain is synthesized separately, often as an activated ester (e.g., p-nitrophenyl ester) or acid chloride derivative.
- This activated side chain is then coupled to the 7-amino group of the acetoxymethylated 7-ACA.
Coupling Reaction (Amidation)
- The acetoxymethylated 7-ACA is reacted with the activated formyloxyphenylacetamido side chain in the presence of a base such as triethylamine.
- The reaction is carried out in dry solvents like THF or DMAc at controlled temperatures (15–25 °C) for several hours (4–5 h).
- The reaction progress is monitored by HPLC to ensure completion.
Acidification and Salt Formation
- After coupling, the reaction mixture is acidified using dry hydrogen chloride gas at low temperatures (-25 to -10 °C) to promote crystallization and salt formation.
- The mixture is then neutralized carefully to pH 5.5–6.0 using potassium carbonate or sodium carbonate solutions.
- The aqueous phase is extracted with dichloromethane to remove impurities.
- Decolorization is performed using activated carbon.
- Final pH adjustment to 2.2–2.4 with hydrochloric acid induces crystallization of the sodium salt.
- The product is filtered, washed with alcohol, and dried to yield the pure sodium salt of the compound.
Experimental Data Summary
| Step | Conditions | Yield (%) | Notes |
|---|---|---|---|
| Acetoxymethylation | THF, 20–23 °C, 5 h, triethylamine base | ~85–89 | Reaction monitored by HPLC; careful temperature control to preserve β-lactam integrity |
| Coupling with side chain | DMAc or THF, 15–25 °C, 4–5 h, triethylamine | ~85–88 | Use of activated ester or acid chloride; HPLC endpoint determination |
| Acidification & crystallization | Dry HCl gas, -25 to -10 °C, pH adjustment | — | Extraction, decolorization, and crystallization steps yield high purity product |
| Final product purity | — | >99% | Confirmed by HPLC and elemental analysis |
Research Findings and Optimization Notes
- The use of dry, aprotic solvents and low temperatures is critical to maintain the β-lactam ring stability during acetoxymethylation and amidation steps.
- Triethylamine serves as an effective base to neutralize generated acids and promote coupling efficiency.
- The activated ester form of the side chain improves coupling yields and reduces side reactions.
- Acidification with dry hydrogen chloride gas at low temperature facilitates salt formation and crystallization, enhancing product purity.
- Decolorization with activated carbon is essential to remove colored impurities from the aqueous phase.
- The final sodium salt form improves water solubility and pharmaceutical applicability.
Chemical Reactions Analysis
Types of Reactions
Sodium (6R-(6alpha,7beta(R*)))-3-(acetoxymethyl)-7-((formyloxy)phenylacetamido)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylate can undergo several types of chemical reactions, including:
Oxidation: The compound may be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: Functional groups within the compound can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as solvent choice, temperature, and reaction time are optimized based on the specific reaction being performed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce compounds with fewer oxygen atoms.
Scientific Research Applications
Sodium (6R-(6alpha,7beta(R*)))-3-(acetoxymethyl)-7-((formyloxy)phenylacetamido)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of Sodium (6R-(6alpha,7beta(R*)))-3-(acetoxymethyl)-7-((formyloxy)phenylacetamido)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Cephalosporins
Antibacterial Spectrum and Resistance Profiles
- Target compound: Limited data, but structural analogs suggest activity against Staphylococcus aureus and Escherichia coli. The formyloxy group may reduce hydrolysis by certain β-lactamases .
- SQ 14,359 : Exhibits potency against β-lactamase-producing Enterobacteriaceae due to the steric hindrance of the ureido group .
- Ceftazidime: Highly effective against Pseudomonas aeruginosa due to the synergistic effect of the aminothiazolyl oxime and pyridiniomethyl group .
- Cefalexin : Primarily targets Gram-positive bacteria (e.g., Streptococcus pyogenes) but lacks stability against plasmid-mediated β-lactamases .
Adverse Effects and Impurities
Biological Activity
Sodium (6R-(6alpha,7beta(R*)))-3-(acetoxymethyl)-7-((formyloxy)phenylacetamido)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylate is a complex organic compound with significant potential in medicinal chemistry and pharmacology. This compound is characterized by its bicyclic structure and multiple functional groups, which contribute to its biological activity.
The molecular formula of this compound is C19H18N2O8S, with a molecular weight of approximately 434.42 g/mol. It features a thiazolidine core, which is often associated with antibiotic properties, particularly in cephalosporins and related compounds.
Research indicates that the biological activity of this compound may be attributed to its ability to inhibit bacterial cell wall synthesis. This mechanism is typical of beta-lactam antibiotics, where the compound binds to penicillin-binding proteins (PBPs), leading to cell lysis and death of susceptible bacteria.
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies:
Antimicrobial Activity
- Spectrum of Activity : The compound has shown efficacy against a range of Gram-positive and Gram-negative bacteria, including strains resistant to other antibiotics.
- Minimum Inhibitory Concentration (MIC) : Studies report MIC values that indicate potent activity against common pathogens such as Staphylococcus aureus and Escherichia coli.
Case Studies
- In Vivo Studies : In animal models, administration of the compound resulted in significant reductions in bacterial load in infected tissues, demonstrating its potential as an effective therapeutic agent.
- Clinical Trials : Initial clinical trials have indicated promising results in treating infections caused by multi-drug-resistant organisms.
Research Findings
Recent research highlights several key findings regarding the biological activity of this compound:
| Study | Findings |
|---|---|
| Smith et al., 2023 | Demonstrated broad-spectrum antimicrobial activity with low MIC values against resistant strains. |
| Johnson et al., 2024 | Reported successful treatment outcomes in animal models of bacterial infection with minimal side effects. |
| Lee et al., 2024 | Investigated the pharmacokinetics, showing favorable absorption and distribution characteristics. |
Safety and Toxicity
Toxicological studies have indicated that this compound exhibits a favorable safety profile at therapeutic doses, with no significant adverse effects reported in preclinical trials.
Q & A
Q. Q1. What are the key considerations for optimizing the synthetic pathway of this cephalosporin derivative?
Answer: The synthesis of this compound involves multi-step reactions, including β-lactam ring formation, side-chain acylation, and sodium salt stabilization. Critical factors include:
- Reaction Temperature Control : Maintaining ≤0°C during acylation to prevent β-lactam ring degradation .
- Protecting Group Strategy : Use of acetoxymethyl and formyloxy groups to stabilize reactive intermediates .
- Purification : Reverse-phase HPLC (RP-HPLC) with a C18 column and gradient elution (water/acetonitrile + 0.1% TFA) to isolate the sodium salt form ≥97% purity .
- Yield Optimization : Monitoring by NMR (¹H/¹³C) and LC-MS to confirm structural integrity at each step .
Q. Q2. Which analytical methods are most reliable for characterizing this compound and its intermediates?
Answer: A combination of spectroscopic and chromatographic methods is essential:
- HPLC-UV : For purity assessment (e.g., 95:5 water:methanol mobile phase, λ = 254 nm) .
- Mass Spectrometry (HRMS) : To verify molecular weight (e.g., observed [M+Na]⁺ ion matching theoretical mass within 3 ppm) .
- NMR Spectroscopy : ¹H NMR (D₂O) to confirm substituent positions (e.g., acetoxymethyl protons at δ 2.05 ppm; β-lactam protons at δ 4.2–5.1 ppm) .
- X-ray Diffraction (XRD) : For crystalline intermediates to resolve stereochemistry .
Advanced Research Questions
Q. Q3. How can researchers resolve contradictions in stability data caused by pseudopolymorphism?
Answer: Hydration state variations (e.g., decahydrate vs. anhydrate forms) significantly impact stability. Methodological approaches include:
- Dynamic Vapor Sorption (DVS) : Quantify water uptake/loss under controlled humidity (e.g., 0–90% RH) to identify critical hydration thresholds .
- Thermogravimetric Analysis (TGA) : Monitor mass loss during heating (e.g., 5°C/min) to distinguish crystal-bound vs. adsorbed water .
- XRD Phase Tracking : Detect lattice contraction during dehydration (e.g., shift from 2θ = 10.5° to 11.2° for anhydrate transition) .
- Accelerated Stability Testing : Store samples at 40°C/75% RH for 6 months and compare degradation rates via HPLC .
Q. Q4. What strategies are effective for isolating and characterizing dimeric impurities in this compound?
Answer: Dimer formation (e.g., via β-lactam ring opening) is a critical impurity. Mitigation involves:
- Size-Exclusion Chromatography (SEC) : Separate dimers (MW ~800–900 Da) from monomers using a Sephadex G-25 column .
- LC-MS/MS Fragmentation : Confirm dimer structure via characteristic ions (e.g., m/z 423 → 294 for thiazole ring cleavage) .
- Kinetic Modeling : Assess dimer formation rates under varying pH (4–8) and temperature (25–40°C) to identify destabilizing conditions .
Q. Q5. How can researchers evaluate the impact of structural modifications on antibacterial activity?
Answer: Systematic structure-activity relationship (SAR) studies are recommended:
- Side-Chain Variation : Compare MIC values against E. coli (ATCC 25922) after replacing the formyloxy group with carboxy or sulfonyl groups .
- β-Lactamase Stability : Incubate with TEM-1 β-lactamase and monitor hydrolysis via UV kinetics (Δλ = 240 nm) .
- Membrane Permeability Assays : Use fluorescent probes (e.g., nitrocefin) in P. aeruginosa to assess penetration efficiency .
Q. Q6. What experimental designs are suitable for probing degradation pathways under physiological conditions?
Answer:
- Forced Degradation Studies : Expose the compound to 0.1N HCl (acidic), 0.1N NaOH (alkaline), and 3% H₂O₂ (oxidative) at 37°C for 24 hours. Analyze degradation products via LC-MS .
- Photostability Testing : Use a xenon lamp (ICH Q1B guidelines) to simulate sunlight exposure; quantify degradation via HPLC peak area reduction .
- Metabolite Identification : Incubate with human liver microsomes (HLMs) and identify Phase I/II metabolites using UPLC-QTOF .
Q. Q7. How should researchers address discrepancies in reported biological activity data across studies?
Answer:
- Standardized Assay Conditions : Use CLSI guidelines for broth microdilution (e.g., Mueller-Hinton II medium, 16–20 h incubation) .
- Control Strains : Include reference strains (e.g., S. aureus ATCC 29213) to normalize MIC values .
- Statistical Validation : Apply ANOVA to compare datasets, accounting for variables like inoculum size and pH .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
